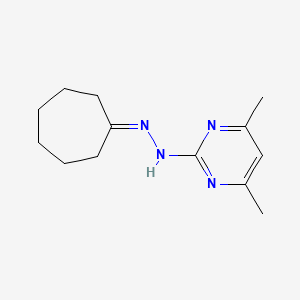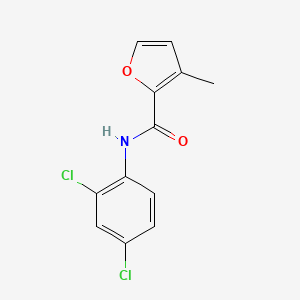
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an amino group at position 2 The amino group is further modified by a cycloheptylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine typically involves the condensation of 4,6-dimethylpyrimidin-2-amine with cycloheptanone. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cycloheptylidene moiety, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to yield the corresponding amine derivative.
Substitution: The pyrimidine ring can undergo substitution reactions, where the dimethyl groups or the amino group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the cycloheptylidene moiety.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- N-(cyclohexylideneamino)-4,6-dimethylpyrimidin-2-amine
- N-(cyclopentylideneamino)-4,6-dimethylpyrimidin-2-amine
Comparison: N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine is unique due to the presence of the cycloheptylidene moiety, which imparts distinct steric and electronic properties compared to its cyclohexylidene and cyclopentylidene analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-9-11(2)15-13(14-10)17-16-12-7-5-3-4-6-8-12/h9H,3-8H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUPCLSZVLLBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)

![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)
![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)






